

In-Depth Technical Guide to the Spectroscopic Characterization of Isoliquiritin Apioside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoliquiritin Apioside*

Cat. No.: *B183306*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Isoliquiritin Apioside**, a significant bioactive flavonoid glycoside. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of **Isoliquiritin Apioside**.

Table 1: Mass Spectrometry Data for **Isoliquiritin Apioside**

Parameter	Value	Source(s)
Molecular Formula	C ₂₆ H ₃₀ O ₁₃	[1]
Molecular Weight	550.51 g/mol	[1]
Ionization Mode	Electrospray Ionization (ESI)	[1]
Precursor Ion [M+H] ⁺	m/z 551	[1]
Major Fragment Ions	m/z 419 [M+H - apiose] ⁺ , m/z 257 [M+H - apiose - glucose] ⁺	[1]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of **Isoliquiritin Apioside** involves Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).

- Chromatographic Separation:
 - System: UHPLC system.
 - Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Flow Rate: Typically around 0.3 mL/min.
 - Column Temperature: Maintained at approximately 35°C.
 - Injection Volume: 2 μL.
- Mass Spectrometry Detection:
 - Instrument: Triple quadrupole or ion trap mass spectrometer.
 - Ion Source: Electrospray ionization (ESI) in positive ion mode.
 - Ion Spray Voltage: ~5.5 kV.

- Ion Source Temperature: ~550°C.
- Scan Range:m/z 100–1500.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of **Isoliquiritin Apioside**, providing detailed information about the carbon and hydrogen framework. The data presented below is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 2: ¹³C NMR Spectroscopic Data of **Isoliquiritin Apioside** (Apioglucoside Moiety)

Carbon Position	Chemical Shift (δ) in ppm	Source(s)
Glucopyranose		
C-1"	98.0	[2]
C-2"	77.5	[2]
C-3"	75.8	[2]
C-4"	70.2	[2]
C-5"	76.3	[2]
C-6"	60.8	[2]
Apiofuranose		
C-1'''	108.7	[2]
C-2'''	77.3	[2]
C-3'''	79.5	[2]
C-4'''	74.2	[2]
C-5'''	64.6	[2]

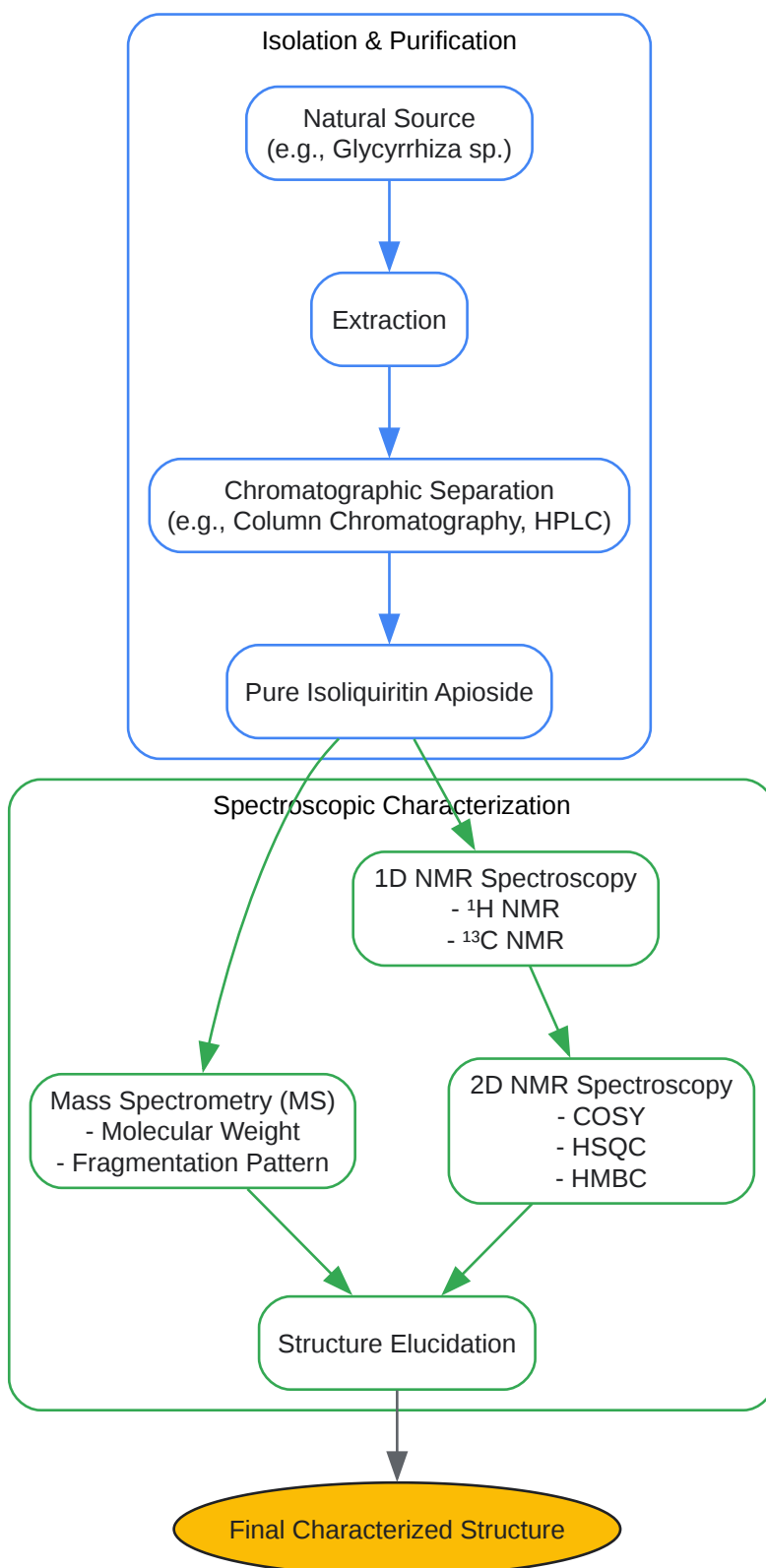
Note: Complete assigned ^1H NMR data and ^{13}C NMR data for the aglycone portion are necessary for full characterization and are typically determined through a combination of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - The purified sample of **Isoliquiritin Apioside** is dissolved in a suitable deuterated solvent, most commonly DMSO- d_6 .
- NMR Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments:
 - 1D NMR: ^1H NMR and ^{13}C NMR spectra are acquired to observe the proton and carbon signals, respectively.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct ^1H - ^{13}C correlations (one-bond couplings).
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ^1H - ^{13}C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and linking different structural fragments.

Visualizations

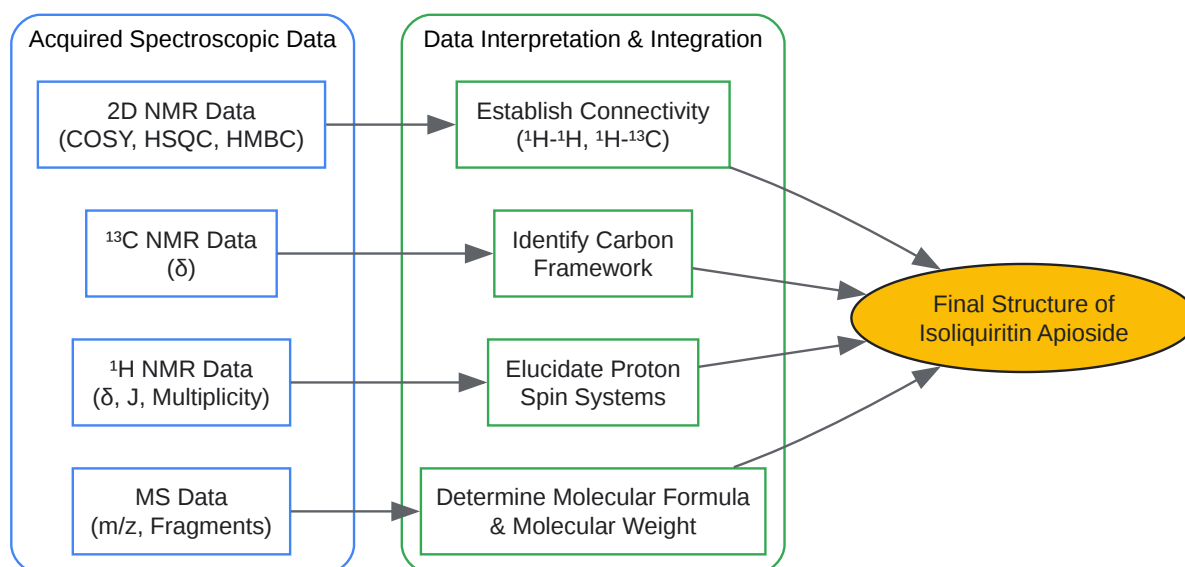
Logical Workflow for Spectroscopic Characterization



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Caption: Workflow for the isolation and spectroscopic characterization of **Isoliquiritin Apioside**.

Signaling Pathway of Spectroscopic Data Integration



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Caption: Integration of spectroscopic data for the structural elucidation of **Isoliquiritin Apioside**.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Characterization of Isoliquiritin Apioside]. BenchChem, [2025]. [Online PDF]. Available at:

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